molecular formula C28H32O6 B12102496 5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol

5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol

Cat. No.: B12102496
M. Wt: 464.5 g/mol
InChI Key: MYVXMYUGQJQBIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mebenoside can be synthesized using 3,5,6-tribenzyl-D-glucofuranose as a starting material. The synthesis involves several steps, including methylation, benzyl substitution, demethylation, and ketalation . The reaction conditions typically involve the use of solvents like methyl alcohol and reagents such as sodium methoxide .

Industrial Production Methods

Industrial production of Mebenoside follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Mebenoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

IUPAC Name

5-[1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVXMYUGQJQBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866519
Record name Methyl 3,5,6-tri-O-benzylhexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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